

A Comprehensive Toxicological Profile and Safety Assessment of Olaquinox

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Compound of Interest

Compound Name: Olaquinox

Cat. No.: B1677201

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Abstract

Olaquinox is a quinoxaline-1,4-dioxide derivative that was historically used as an antimicrobial agent and growth promoter in animal feed, particularly for pigs.[1][2][3] Despite its efficacy, significant toxicological concerns, primarily related to its genotoxic and potential carcinogenic properties, have led to its ban as a feed additive in numerous jurisdictions, including the European Union and China.[4][5] This technical guide provides an in-depth review of the toxicological profile of **olaquinox**, summarizing key data on its pharmacokinetic properties, acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive effects. The underlying mechanisms of toxicity, which are centrally linked to the generation of reactive oxygen species (ROS) and subsequent oxidative damage, are detailed.[3][6][7] Furthermore, this document outlines the regulatory safety assessment, explaining the basis for the withdrawal of its approval and the inability of expert committees like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) to establish an Acceptable Daily Intake (ADI).[1][2][8] Standardized experimental protocols for key toxicological assays are also described to provide a comprehensive resource for researchers and drug development professionals.

Introduction

Olaquinox, chemically known as 2-(N-2-hydroxyethyl-carbamoyl)-3-methyl-quinoxaline-1,4-dioxide, is a synthetic compound that was widely employed in the livestock industry to prevent bacterial infections and improve feed efficiency and growth rates in pigs.[1][3][9] Its antibacterial mechanism of action involves the inhibition of bacterial DNA synthesis.[3][10]

However, extensive toxicological evaluation has revealed a profile of significant concern. The parent compound exhibits potent genotoxic activity across a range of in vitro and in vivo assays.[1][11][12] This inherent genotoxicity, coupled with findings of adrenal gland toxicity and the induction of benign tumors in animal studies, has raised critical questions about its safety for target animals, human consumers of animal products, and workers handling the substance. [1][13] Consequently, regulatory bodies worldwide have re-evaluated and ultimately restricted its use in food-producing animals.[4][5]

Toxicological Profile

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Olaquinox is characterized by rapid and extensive absorption from the gastrointestinal tract following oral administration in multiple species, including rats and pigs.[10][14]

- **Absorption and Excretion:** In both rats and pigs, over 85-90% of an oral dose is absorbed and subsequently excreted in the urine, primarily within the first 24-48 hours.[10][14] The remainder is eliminated through the feces.[10][14] In pigs, a significant portion (around 70%) of the dose is excreted as the unchanged parent compound in the urine.[1][13]
- **Distribution:** After absorption, the compound is widely distributed throughout the body.[2][10] In pigs, the highest residue concentrations are initially found in the kidney and liver, but these levels decline rapidly following withdrawal of the drug.[2][10] After a 28-day withdrawal period, residues of the parent compound are negligible.[1][13]
- **Metabolism:** While a large fraction is excreted unchanged in pigs, metabolism does occur, yielding metabolites such as mono-N-oxides and carboxylic acid derivatives.[10][13] The major long-lived metabolite, 3-methyl-quinoxaline-2-carboxylic acid (MQCA), has been established as the marker residue for monitoring purposes.[13] A study identified deoxy**olaquinox** as a significant metabolite in the liver and kidney tissues of pigs.[5]

Acute and Subchronic Toxicity

Olaquinox demonstrates moderate acute toxicity. The primary toxic effects observed in short-term and subchronic studies involve the adrenal glands.[1]

Table 1: Acute Toxicity of **Olaquindox**

Species	Route of Administration	LD ₅₀ (mg/kg body weight)	Reference
Rat	Oral	1704	[15]
Mouse	Oral	~2500 - 5000	[10]
Rabbit	Subcutaneous	>500	[10]

| Cat | Subcutaneous | >500 |[10] |

- Subchronic Effects: In a 90-day study in dogs, a no-effect level was not clearly established, with vomiting being a common sign at doses of 20 mg/kg bw/day and above.[10] In rats, a 90-day study identified a no-effect level of 1 mg/kg bw/day, with increases in adrenal and ovarian weights at higher doses.[10] Studies in pigs have shown that **olaquindox** can cause damage to the adrenal cortex even at growth-promoting levels.[1]

Genotoxicity

Olaquindox is a well-documented genotoxic agent. It has tested positive in a vast array of bacterial and mammalian test systems, both in vitro and in vivo.[1][13]

- Findings: Positive results have been reported in microbial tests, as well as in mammalian cell assays measuring DNA fragmentation (Comet assay), chromosome damage (micronucleus assay), and gene mutation.[1][6][11][12] Studies in human hepatoma (HepG2) cells confirmed that **olaquindox** induces significant DNA and chromosome damage.[6]
- Mechanism: The genotoxicity of **olaquindox** is not believed to stem from direct binding to DNA.[10][13] Instead, the primary mechanism is the induction of oxidative stress. The metabolic reduction of its N-oxide groups generates reactive oxygen species (ROS), which in turn cause oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8-OHdG).[6][7]

Table 2: Summary of Key Genotoxicity Studies

Test System	Endpoint Measured	Result	Reference
Microbial Assays (e.g., Ames Test)	Gene Mutation	Positive	[1][12][13]
Vero Cells (in vitro)	DNA Fragmentation (Comet Assay)	Positive	[11]
Vero Cells (in vitro)	Chromosome Damage (Micronucleus Assay)	Positive	[11]
HepG2 Cells (in vitro)	DNA Fragmentation & Chromosome Damage	Positive	[6]
HepG2 Cells (in vitro)	ROS & 8-OHdG Formation	Positive	[6]

| Chinese Hamster (in vivo) | Spermatogonia Cytogenetics | Weak Positive |[1][13] |

Carcinogenicity

The carcinogenic potential of **olaquinox** has been evaluated in long-term studies in rodents. The overall assessment is that **olaquinox** is not a direct carcinogen, though it has been shown to increase the incidence of certain benign tumors at high doses.[1][13]

- Rat Studies: In multiple studies in rats, no evidence of carcinogenicity was found.[1][13] One study reported a small increase in mammary fibroadenomas, but this was not considered conclusive.[10]
- Mouse Studies: One study in mice showed small increases in benign adenomas of the adrenal gland, lung, and ovary, but only in males at the highest tested dose of 54 mg/kg bw/day.[1][13] JECFA specifically noted uncertainty regarding the mechanism behind the slight increase in adrenal cortical adenomas in male mice.[8]

Reproductive and Developmental Toxicity

Studies on reproductive and developmental toxicity have established a no-observed-adverse-effect level (NOAEL).

- **Multigeneration Study:** A multigeneration reproductive toxicity study in rats yielded a NOAEL of 2.5 mg/kg bw/day.[1][13]
- **Other Findings:** In a subchronic study in monkeys, high doses of **olaquinox** (20 and 40 mg/kg bw/day) were associated with immature testes in males and ovarian inactivity in females.[10]

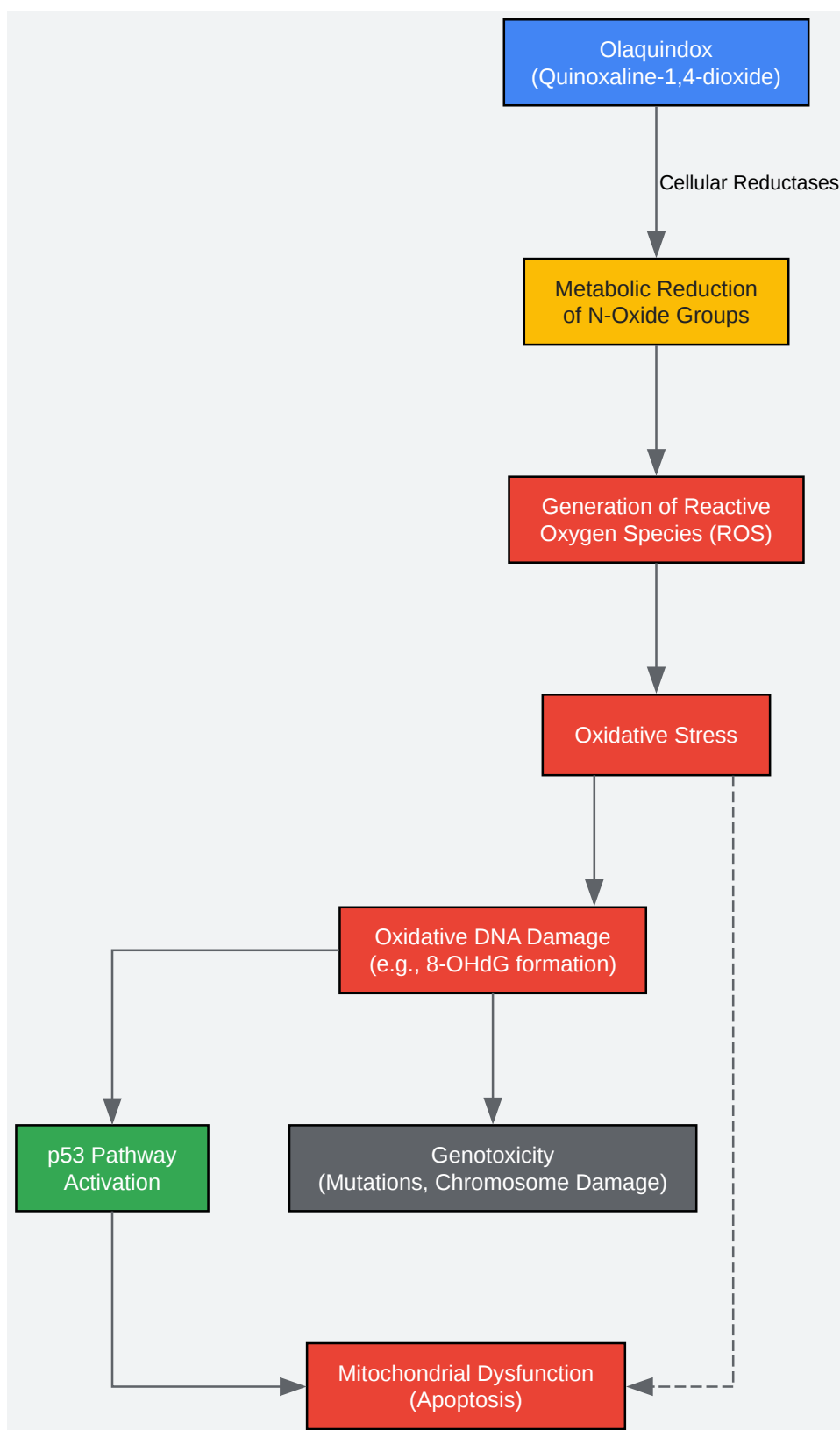
Other Toxicities

- **Phototoxicity:** **Olaquinox** is known to cause photoallergic reactions.[8] Upon exposure to UV light, it can form a reactive oxaziridine derivative that binds to proteins, creating a photoallergen and inducing skin reactions such as erythema and edema in rats.[8]

Mechanistic Toxicology: Signaling Pathways

The toxicity of **olaquinox** is intrinsically linked to its chemical structure, specifically the quinoxaline-1,4-dioxide moiety. The metabolic reduction of these N-oxide groups is a key event that initiates a cascade of cellular damage mediated by oxidative stress.

The primary mechanism involves the generation of ROS, which leads to a state of oxidative stress within the cell. This excess ROS can damage cellular macromolecules, including lipids, proteins, and DNA. The resulting oxidative DNA damage can trigger several downstream signaling pathways, including the activation of the p53 tumor suppressor protein.[3][16] Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis (programmed cell death), often through the mitochondrial pathway.[16][17] This involves changes in mitochondrial membrane potential and the release of pro-apoptotic factors.[17]



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Caption: **Olaquinox**-induced toxicity signaling pathway.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of toxicological endpoints. Below are generalized protocols for key assays used to evaluate the safety of compounds like **olaquinox**.

In Vitro Cytokinesis-Block Micronucleus (CBMN) Assay

This assay is used to detect chromosomal damage.

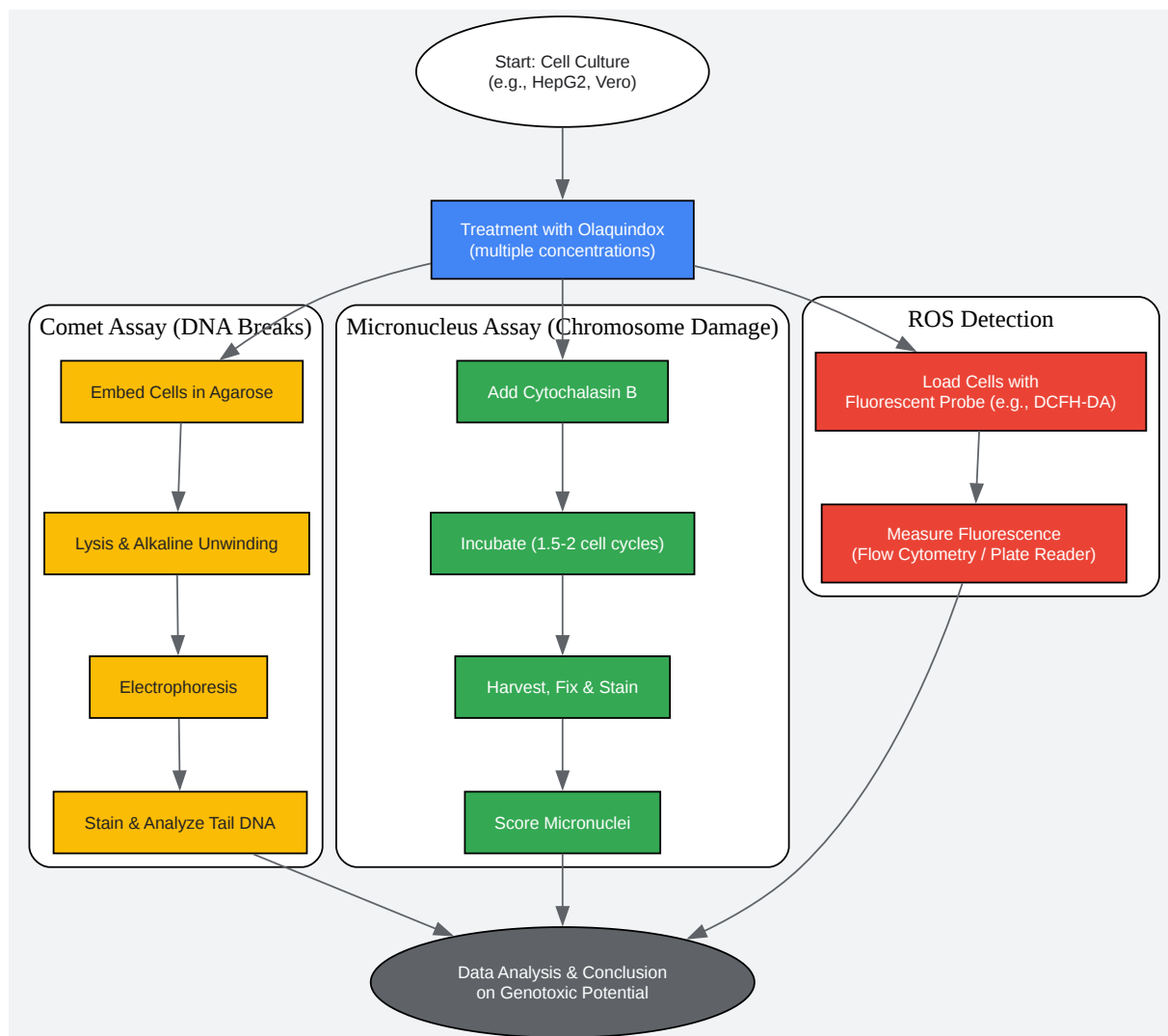
- **Cell Culture:** Human-derived cells (e.g., HepG2) or other suitable mammalian cell lines are cultured in appropriate media until they reach 50-60% confluency.
- **Treatment:** Cells are exposed to a range of concentrations of **olaquinox** (and negative/positive controls) for a period of 3-6 hours.
- **Cytochalasin B Addition:** After treatment, the medium is replaced with fresh medium containing cytochalasin B. This agent blocks cytokinesis (cell division) without blocking nuclear division, leading to the accumulation of binucleated cells.
- **Incubation:** Cells are incubated for a duration equivalent to 1.5-2.0 normal cell cycles.
- **Harvesting and Staining:** Cells are harvested, subjected to a mild hypotonic treatment, fixed, and dropped onto microscope slides. The cytoplasm and nuclei are then stained (e.g., with Giemsa).
- **Scoring:** Slides are analyzed under a microscope. The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) is scored in at least 1000 binucleated cells per concentration.

Single Cell Gel Electrophoresis (Comet) Assay

This assay detects primary DNA damage (strand breaks).

- **Cell Preparation:** A cell suspension is prepared from cultured cells or tissues exposed to **olaquinox**.

- **Embedding:** The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
- **Lysis:** The slides are immersed in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
- **Alkaline Unwinding:** Slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
- **Electrophoresis:** Electrophoresis is performed under alkaline conditions. Damaged DNA containing breaks relaxes and migrates out of the nucleoid, forming a "comet tail."
- **Staining and Visualization:** Slides are neutralized, stained with a fluorescent DNA dye (e.g., SYBR Green), and viewed with a fluorescence microscope.
- **Analysis:** Image analysis software is used to quantify the amount of DNA in the comet tail, which is proportional to the level of DNA damage.



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Caption: Workflow for in vitro genotoxicity assessment.

Safety and Regulatory Assessment

The comprehensive toxicological data for **olaquinox** has led to a stringent regulatory stance in many parts of the world.

Regulatory Status

Due to concerns over its genotoxic and carcinogenic potential, the European Union banned the use of **olaquinox** as a feed additive in 1999.[4] Similarly, China prohibited its use in food-producing animals in 2018.[5] These actions were based on the principle that it is not possible to establish a safe threshold for a genotoxic substance.

Risk Assessment by JECFA

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated **olaquinox** on multiple occasions.

- Acceptable Daily Intake (ADI): JECFA concluded that it was unable to allocate an ADI for **olaquinox**. [2][8] This decision was based on the genotoxic potential of the parent compound and a lack of specific toxicity studies on its various metabolites. [1][8]
- Residues: Despite not setting an ADI, the Committee extended a temporary acceptance for residues of **olaquinox**, noting that the parent drug is absent from muscle tissue after an appropriate withdrawal period. [2][8] They established 3-methyl-quinoxaline-2-carboxylic acid (MQCA) as the marker residue for monitoring compliance with good veterinary practices. [13]

Conclusion

The toxicological profile of **olaquinox** is defined by its potent genotoxic activity, which is mediated primarily through the generation of reactive oxygen species and subsequent oxidative DNA damage. While not considered a direct carcinogen, its ability to induce benign tumors at high doses in animal models and its proven effects on the adrenal cortex are significant safety concerns. [1][13] The pharmacokinetics show rapid absorption and excretion, but the inherent hazards of the parent compound have overshadowed residue considerations. [10][14]

The inability of international expert bodies like JECFA to establish a safe level of exposure (ADI) underscores the severity of the toxicological findings.^{[2][8]} The resulting regulatory actions, including its ban in the EU and China, reflect a global scientific consensus that the risks associated with the use of **olaquinox** in food-producing animals are unacceptable.^{[4][5]} This case serves as a critical example of a veterinary drug withdrawn from the market due to a comprehensive toxicological profile indicating a significant risk to public health.

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